Orobol 7,3',4'-trimethyl ether
CAS No.: 40316-83-4
Cat. No.: VC0192013
Molecular Formula: C18H16O6
Molecular Weight: 328.32
* For research use only. Not for human or veterinary use.

CAS No. | 40316-83-4 |
---|---|
Molecular Formula | C18H16O6 |
Molecular Weight | 328.32 |
Chemical Identity and Structural Characteristics
Orobol 7,3',4'-trimethyl ether is a semi-synthetic flavonoid derivative with specific methylation patterns. The compound is characterized by the following key identifiers:
Parameter | Value |
---|---|
CAS Number | 40316-83-4 |
Molecular Formula | C18H16O6 |
Molecular Weight | 328.32 g/mol |
IUPAC Name | 5-hydroxy-7,3',4'-trimethoxy-3-phenylchromen-4-one |
Melting Point | 150-151°C (in ethyl acetate) |
The compound features the core isoflavone structure with selective methylation of hydroxyl groups at positions 7, 3', and 4', while maintaining a free hydroxyl group at position 5 . This selective methylation pattern significantly alters the compound's lipophilicity, solubility, and biological properties compared to the parent compound orobol.
Parent Compound Relationship
The parent compound, orobol (5,7,3',4'-tetrahydroxyisoflavone), is a naturally occurring isoflavone with the molecular formula C15H10O6 and molecular weight of 286.24 g/mol . Orobol 7,3',4'-trimethyl ether is derived from orobol through the specific methylation of hydroxyl groups at positions 7, 3', and 4', resulting in the conversion of these groups to methoxy (OCH3) functionalities.
Physical and Chemical Properties
Orobol 7,3',4'-trimethyl ether exhibits distinct physicochemical properties that influence its behavior in various systems and applications. These properties are summarized in the following table:
Property | Value | Method |
---|---|---|
Melting Point | 150-151°C | In ethyl acetate solvent |
Boiling Point | 536.3±50.0°C | Predicted |
Density | 1.314±0.06 g/cm³ | Predicted |
pKa | 6.27±0.20 | Predicted |
Appearance | Crystalline solid | - |
Solubility | Soluble in organic solvents | - |
The compound demonstrates higher lipophilicity than orobol due to the methylation of three hydroxyl groups, which significantly affects its pharmacokinetic profile and membrane permeability . The remaining free hydroxyl group at position 5 can participate in hydrogen bonding and contributes to the compound's ability to interact with biological targets.
Synthetic Approaches
General Synthesis Strategy
The synthesis of Orobol 7,3',4'-trimethyl ether typically involves selective methylation of the parent compound orobol using appropriate methylating agents. The general approach includes:
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Preparation or isolation of pure orobol from natural sources
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Protection of the 5-hydroxyl group if necessary
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Methylation of the hydroxyl groups at positions 7, 3', and 4'
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Deprotection steps if protection strategies were employed
Methylation Methods
The methylation process typically employs common methylating agents such as:
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Methyl iodide (CH3I) with a suitable base
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Dimethyl sulfate ((CH3)2SO4) under basic conditions
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Diazomethane (CH2N2) for milder methylation conditions
The reaction typically occurs in aprotic solvents such as acetone, DMF, or DMSO, with bases like potassium carbonate to facilitate the deprotonation of hydroxyl groups prior to methylation.
Spectroscopic Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information about Orobol 7,3',4'-trimethyl ether. The 1H NMR spectrum typically shows characteristic signals for:
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Three methoxy groups (OCH3) at approximately δ 3.8-4.0 ppm
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Aromatic protons of the A and B rings
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A singlet for the H-2 proton characteristic of isoflavones
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A distinct signal for the free 5-OH group, typically at δ 12-13 ppm due to hydrogen bonding with the C-4 carbonyl group
The trimethylsilyl derivatives of flavonoids have been extensively studied using NMR spectroscopy, providing valuable comparative data for structural confirmation of methylated derivatives like Orobol 7,3',4'-trimethyl ether .
Mass Spectrometry
Mass spectrometric analysis of Orobol 7,3',4'-trimethyl ether typically reveals:
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Molecular ion peak at m/z 328 corresponding to the molecular weight
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Characteristic fragmentation patterns including the loss of methyl groups and retro-Diels-Alder fragmentation typical of flavonoids
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Distinctive peaks corresponding to the A and B rings after cleavage
Biological Activities and Applications
Comparison with Parent Compound
Orobol (the parent compound) has been investigated for various biological activities including:
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Skin protection effects against UV-induced photoaging
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Inhibition of metalloproteinase-1 (MMP-1) expression
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Anti-inflammatory properties
The methylation pattern in Orobol 7,3',4'-trimethyl ether likely modifies these activities by:
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Increasing membrane permeability and cellular uptake
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Altering binding affinity to target proteins
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Modifying metabolic stability and bioavailability
Pharmaceutical Research Applications
The strategic methylation of orobol to form Orobol 7,3',4'-trimethyl ether has important implications for pharmaceutical research:
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Improved lipophilicity may enhance skin penetration for topical formulations
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Modified structure-activity relationships can lead to targeted biological effects
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Potential for improved pharmacokinetic profiles compared to the parent compound
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Serves as an important chemical tool for investigating structure-activity relationships in isoflavone research
The compound may be particularly relevant in the context of skin protection formulations, as research on the parent compound orobol has shown promising results in this area. A study on orobol-bentonite composite formulations demonstrated enhanced topical skin delivery and deposition of orobol in hairless mouse skin, suggesting similar approaches might be beneficial for derivatives like Orobol 7,3',4'-trimethyl ether .
Comparative Analysis with Related Compounds
Structural Relationship to Other Flavonoids
Orobol 7,3',4'-trimethyl ether belongs to a broader class of methylated flavonoids, which includes various compounds with different methylation patterns. The specific pattern of methylation significantly influences the biological activity and physicochemical properties of these compounds.
Compound | Methylation Pattern | Structural Differences |
---|---|---|
Orobol 7,3',4'-trimethyl ether | 7, 3', 4' positions | Free OH at position 5 |
Orobol 7,4'-dimethyl ether | 7, 4' positions | Free OH at positions 5 and 3' |
Eriodictyol 7,3',4'-trimethyl ether | 7, 3', 4' positions | Different core structure (flavanone) |
3'-O-Methylorobol | 3' position only | Free OH at positions 5, 7, and 4' |
These structural variations lead to different pharmacological profiles and potential applications .
Position in Flavonoid Classification
Within the broader classification of flavonoids, Orobol 7,3',4'-trimethyl ether is categorized as a methylated isoflavone. The isoflavone skeleton differs from other flavonoid subclasses in the position of the phenyl ring (B ring), which is attached at the C-3 position rather than the C-2 position as in flavones .
This structural characteristic, combined with the specific methylation pattern, positions Orobol 7,3',4'-trimethyl ether as a distinct entity within the flavonoid family with unique chemical and biological properties.
Research and Development Applications
Use in Structure-Activity Relationship Studies
Orobol 7,3',4'-trimethyl ether serves as a valuable tool in structure-activity relationship (SAR) studies of isoflavones. By comparing its activity with the parent compound and other derivatives, researchers can determine the impact of selective methylation on various biological activities .
Analytical Considerations
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of orobol and related compounds. For Orobol 7,3',4'-trimethyl ether, typical HPLC conditions might include:
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C18 reverse-phase column (250 × 4.6 mm, 5 μm)
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Mobile phase: mixture of 0.2% formic acid in water and acetonitrile (60:40, v/v)
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Flow rate: 1.0 mL/min
The retention time would differ from that of orobol (reported as 9.3 min under specific conditions) due to the increased lipophilicity from methylation .
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